

protocol for 3,3'-Dimethyl-BINOL catalyzed Michael addition

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Compound of Interest

Compound Name: 3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol

CAS No.: 143569-18-0

Cat. No.: B13154041

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Application Note: Enantioselective Michael Addition via Heterobimetallic Al-Li-(R)-3,3'-Me₂-BINOL Catalysis

Part 1: Executive Summary & Mechanistic Rationale

Introduction

The Michael addition of malonates to cyclic enones is a cornerstone reaction for constructing chiral carbon frameworks. While unsubstituted BINOL-based Aluminum-Lithium (ALB) complexes—pioneered by Shibasaki et al.—are the industry standard, specific substrates require fine-tuning of the catalyst's steric environment.

This protocol details the application of 3,3'-Dimethyl-BINOL (3,3'-Me₂-BINOL). Unlike bulky 3,3'-diaryl derivatives (e.g., TRIP) which can sterically crowd smaller substrates, the 3,3'-dimethyl modification provides a "Goldilocks" zone—sufficient steric bulk to restrict rotameric freedom and enhance facial selectivity, without hindering the approach of the Michael donor.

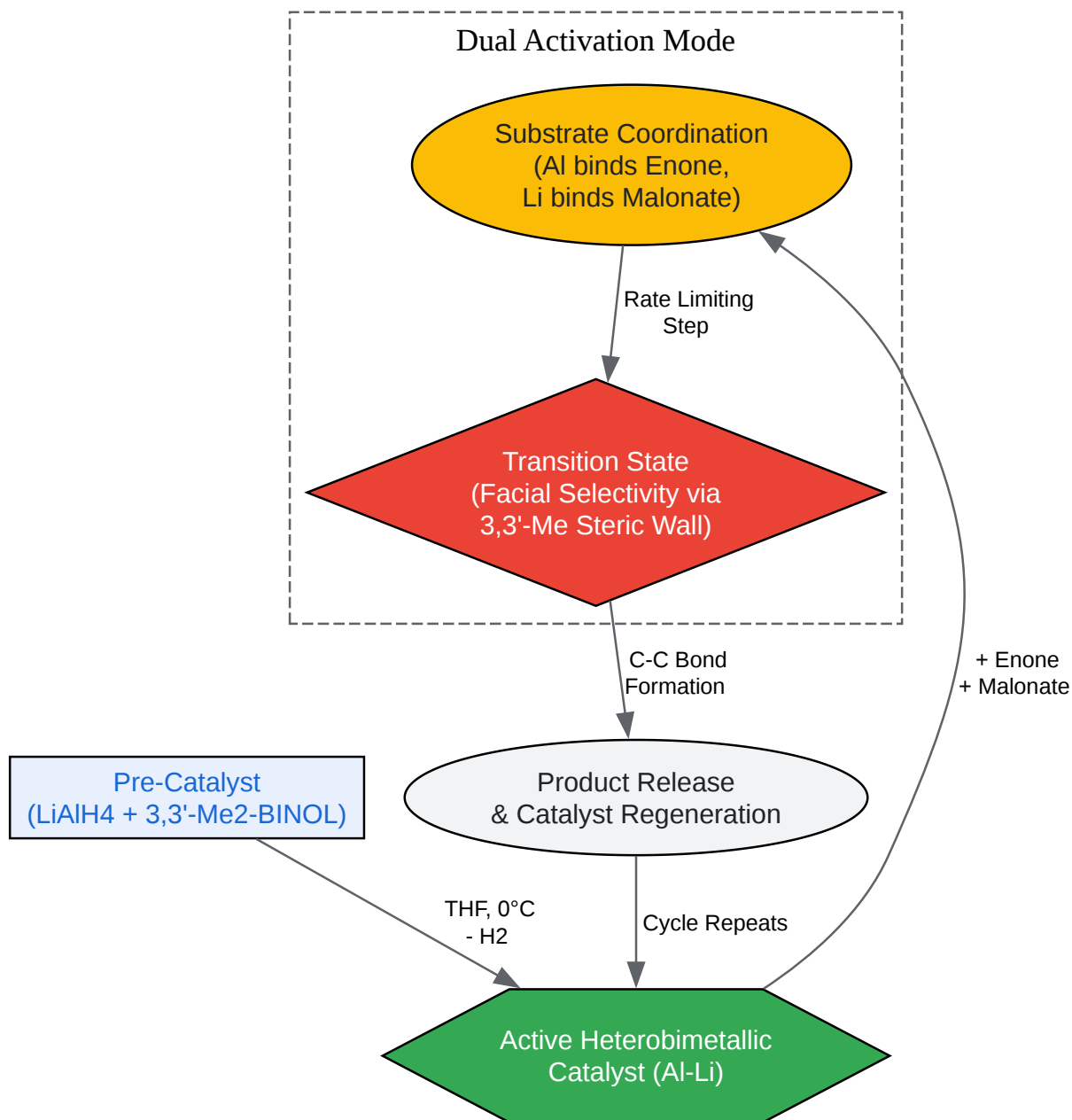
The Heterobimetallic Advantage

The efficacy of this protocol relies on the multifunctional heterobimetallic mechanism. The catalyst operates not merely as a Lewis acid but as a cooperative system:

- Lithium Center (Brønsted Base/Lewis Acid): Activates the Michael donor (malonate) to form a lithium enolate.
- Aluminum Center (Lewis Acid): Coordinates and activates the Michael acceptor (enone), lowering the LUMO energy.
- 3,3'-Dimethyl Chiral Pocket: The methyl groups at the 3,3'-positions extend the chiral wall, locking the enone in a specific orientation relative to the nucleophile.

Part 2: Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the dual-activation mode of the Al-Li complex.



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Figure 1: Catalytic cycle of the Al-Li-3,3'-Me₂-BINOL complex showing dual activation of electrophile and nucleophile.

Part 3: Experimental Protocol

Materials & System Suitability

- Ligand: (R)-3,3'-Dimethyl-1,1'-bi-2-naphthol (>99% ee).
- Metal Source: LiAlH₄ (1.0 M in THF). Note: Titrate before use to ensure accurate stoichiometry.
- Solvent: THF (Anhydrous, distilled from Na/Benzophenone or passed through activated alumina).
- Substrates: 2-Cyclohexen-1-one (distilled), Diethyl malonate (distilled).

Critical Control Point (CCP): The stoichiometry of LiAlH₄ to Ligand must be strictly 1:2. Excess LiAlH₄ results in non-enantioselective background reactions; excess ligand wastes chiral material.

Catalyst Preparation (In-Situ)

- Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under argon.
- Ligand Charge: Add (R)-3,3'-Dimethyl-BINOL (0.2 mmol, 62.8 mg) to the flask.
- Solvation: Add anhydrous THF (2.0 mL) and cool to 0 °C using an ice bath.
- Metalation: Dropwise add LiAlH₄ (1.0 M in THF, 0.1 mL, 0.1 mmol).
 - Observation: Evolution of H₂ gas will occur. The solution typically turns colorless to pale yellow.
- Aging: Stir at 0 °C for 30 minutes.
 - Why? This ensures complete formation of the heterobimetallic species and removal of reactive hydrides.

Asymmetric Michael Addition

- Substrate Addition: To the catalyst solution at 0 °C, add 2-Cyclohexen-1-one (1.0 mmol, 97 μL). Stir for 10 minutes to allow coordination to the Aluminum center.
- Nucleophile Addition: Add Diethyl malonate (1.0 mmol, 152 μL) dropwise.

- Reaction: Stir at 0 °C (or Room Temperature for slower substrates) for 24–48 hours.
- Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the enone.

Workup & Purification

- Quench: Add 1N HCl (2 mL) and dilute with EtOAc (10 mL).
- Extraction: Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
- Purification: Flash chromatography on Silica Gel (Hexane/EtOAc 10:1 to 4:1).
- Analysis: Determine ee% via Chiral HPLC (Daicel Chiralpak AD-H or AS-H column).

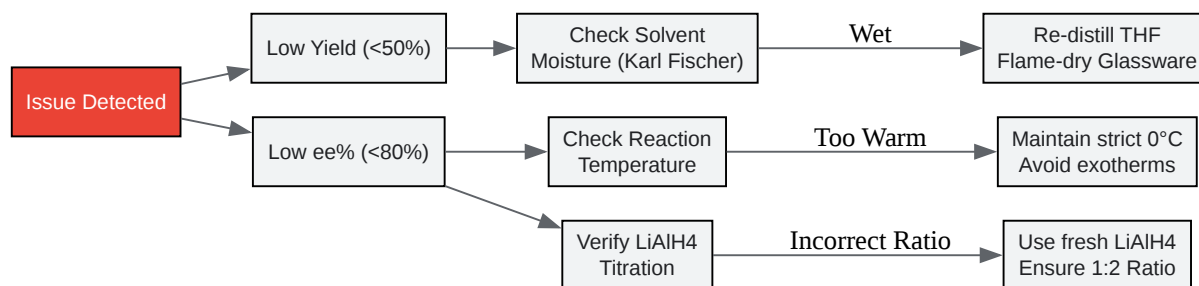
Part 4: Data Interpretation & Troubleshooting

Expected Performance Metrics

The following table summarizes expected results for standard substrates using this protocol compared to unsubstituted BINOL.

Parameter	Unsubstituted ALB	3,3'-Me ₂ -BINOL ALB	Mechanistic Note
Yield	85–95%	80–92%	Similar reactivity; methyl group does not hinder active site access.
ee% (Cyclohexenone)	90–93%	94–98%	Methyl groups restrict enone rotation, enhancing facial bias.
Reaction Time	24 h	30–36 h	Slight steric bulk may decrease turnover frequency (TOF).
Solubility	High	Moderate	3,3'-Me ₂ variants are less soluble in pure hexane; use THF.

Troubleshooting Workflow



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Figure 2: Decision tree for troubleshooting common experimental failures.

Part 5: References

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